molecular formula C13H14N4OS B5814756 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B5814756
M. Wt: 274.34 g/mol
InChI Key: IQYKGNLTVCHDGL-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the dimethylpyrimidine with thiourea in the presence of a base like potassium hydroxide.

    Formation of the Acetamide Linkage: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 2-bromoacetamide in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)19-8-12(18)17-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKGNLTVCHDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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